4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further functionalization to introduce the carbamoyl and acetate groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring in its structure.
Uniqueness
4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an indole ring with carbamoyl and acetate groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-[2-(5-methyl-1H-indol-3-yl)ethylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H20N2O3/c1-13-3-8-19-18(11-13)16(12-22-19)9-10-21-20(24)15-4-6-17(7-5-15)25-14(2)23/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24) |
InChI Key |
NMOPCJINQLWSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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